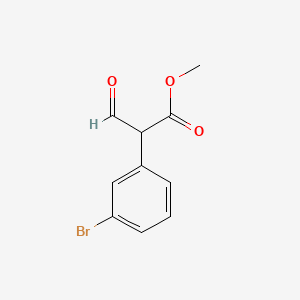

Methyl 2-(3-bromophenyl)-3-oxopropanoate

Description

Methyl 2-(3-bromophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a 3-bromophenyl substituent at the 2-position and a methyl ester group at the terminal carbonyl. This compound belongs to a broader class of alkylidene β-ketoesters, which are pivotal intermediates in organic synthesis due to their versatility in cyclization, alkylation, and conjugate addition reactions. The presence of the bromine atom at the 3-position on the phenyl ring enhances electronic effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRNEDFRUYQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen Type and Position

The position and identity of halogen substituents significantly impact reactivity and physical properties. For example:

- Methyl 2-(3-bromocyclohexyl)-3-(furan-2-yl)-3-oxopropanoate (2j): Synthesized using FeBr₃, this cyclohexyl-brominated analog achieves a high yield (90%) due to the electrophilic bromination’s efficiency .

- 3-(3-Bromophenyl)-3-oxopropanoic acid: The absence of an ester group (replaced by a carboxylic acid) increases polarity and hydrogen-bonding capacity, altering solubility and biological activity .

Data Table 1: Impact of Halogen Substitution

Key Insight : Brominated derivatives generally exhibit higher yields than chlorinated or iodinated analogs in FeX₃-catalyzed reactions, likely due to balanced electrophilicity and leaving-group ability .

Ester Group Variations

The choice of ester (methyl vs. ethyl) influences steric and electronic properties:

- Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf): The ethyl group enhances lipophilicity, which may improve membrane permeability in pharmacological applications .

Physicochemical and Spectroscopic Properties

- Solid-State Stability : Brominated compounds (e.g., 2j) often form stable crystalline solids, whereas chlorinated analogs (e.g., 2h) are oily, indicating halogen-dependent crystallization tendencies .

- Spectroscopic Confirmation : All analogs in were validated via ¹H/¹³C NMR and HRMS, with IR spectra confirming ketone and ester carbonyl stretches (~1700-1750 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.